molecular formula C18H13ClN4O B8542286 Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]amino]- CAS No. 393856-31-0

Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]amino]-

Cat. No. B8542286
M. Wt: 336.8 g/mol
InChI Key: VCOWPAAYXDUBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]amino]- is a useful research compound. Its molecular formula is C18H13ClN4O and its molecular weight is 336.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]amino]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

393856-31-0

Product Name

Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]amino]-

Molecular Formula

C18H13ClN4O

Molecular Weight

336.8 g/mol

IUPAC Name

4-[[2-amino-5-[2-(4-chlorophenyl)ethynyl]pyrimidin-4-yl]amino]phenol

InChI

InChI=1S/C18H13ClN4O/c19-14-5-2-12(3-6-14)1-4-13-11-21-18(20)23-17(13)22-15-7-9-16(24)10-8-15/h2-3,5-11,24H,(H3,20,21,22,23)

InChI Key

VCOWPAAYXDUBQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CN=C(N=C2NC3=CC=C(C=C3)O)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The brown solution was evaporated in vacuo (bath temperature 30° C.) to obtain a brownish-burgundy solid. The residue was stirred in dichloromethane and filtered to yield 0.4 g of 5-(4-chlorophenylethynyl)-2-diisopropylaminomethyleneamino-4-(4-hydroxyanilino)pyrimidine. The 1H NMR spectrum (CDCL3) was consistent with this structure. A mixture of 0.37 g of this product was heated in a bomb with 32 mL of methanolic ammonia at a temperature of 100° C. for five hours. The cooled bomb contents were evaporated in vacuo and triturated with ice cold water and dried to yield a mixture of the desired 2-amino-5-(4-chlorophenylethynyl)-4-(4-hydroxyanilino)pyrimidine with 2,4-diamino-5-(4-chlorophenylethynyl)pyrimidine.
[Compound]
Name
product
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Name
2-amino-5-(4-chlorophenylethynyl)-4-(4-hydroxyanilino)pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2,4-diamino-5-(4-chlorophenylethynyl)pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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